molecular formula C9H8N2O3 B1356304 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22245-96-1

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1356304
CAS RN: 22245-96-1
M. Wt: 192.17 g/mol
InChI Key: QJSWPNBVJSANQK-UHFFFAOYSA-N
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Patent
US05602145

Procedure details

To a cold solution consisting of potassium nitrate (8.2 g, 81.6 mmol) in sulfuric acid (40 mL) was added 1,2,3,4-tetrahydroisoquinolin-1-one (10 g, 68mmol) dropwise over a period of five minutes. The reaction mixture was stirred overnight at room temperature and then poured into ice. The solution was filtered. After washing with water several times, the solid was dried to yield the title compound (9.85 g, 76%).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[C:6]1(=[O:16])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:9][CH2:8][NH:7]1>S(=O)(=O)(O)O>[N+:1]([C:13]1[CH:14]=[C:15]2[C:10]([CH2:9][CH2:8][NH:7][C:6]2=[O:16])=[CH:11][CH:12]=1)([O-:4])=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(NCCC2=CC=CC=C12)=O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into ice
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
After washing with water several times
CUSTOM
Type
CUSTOM
Details
the solid was dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CCNC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.85 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.